molecular formula C16H18N4 B12911017 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- CAS No. 787590-84-5

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]-

Cat. No.: B12911017
CAS No.: 787590-84-5
M. Wt: 266.34 g/mol
InChI Key: CZLMUBOUIKRVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrazine is a bicyclic heterocycle combining imidazole and pyrazine rings, recognized for its structural resemblance to purine bases like adenine, enabling diverse biological interactions . The compound N-methyl-3-[3-(1-methylethyl)phenyl]imidazo[1,2-a]pyrazin-8-amine features a methyl group at the 8-amino position and a 3-isopropylphenyl substituent at the 3-position.

Properties

CAS No.

787590-84-5

Molecular Formula

C16H18N4

Molecular Weight

266.34 g/mol

IUPAC Name

N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C16H18N4/c1-11(2)12-5-4-6-13(9-12)14-10-19-16-15(17-3)18-7-8-20(14)16/h4-11H,1-3H3,(H,17,18)

InChI Key

CZLMUBOUIKRVTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyrazine derivatives, including the target compound, typically involves heterocyclization reactions starting from appropriately substituted aminopyrazines and aryl ketones or aldehydes. The key step is the formation of the fused imidazo ring via cyclocondensation, often catalyzed by iodine or copper-based catalysts under mild conditions.

Iodine-Promoted Cyclocondensation in Aqueous Media

A highly efficient and environmentally friendly method involves the iodine-catalyzed dehydrogenative cyclocondensation of 2-aminopyrazines with aryl ketones in water, either in micellar media or “on-water” conditions. This method avoids hazardous organic solvents and harsh conditions, making it suitable for scalable synthesis.

  • Procedure Highlights:

    • React 1 mmol of aryl ketone derivative with 1.2 mmol of 2-aminopyrazine derivative in 2 mL water.
    • Add 30 mol% iodine as catalyst.
    • Stir the mixture at room temperature or mild heating for several hours.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Extract product with ethyl acetate, wash, dry, and purify by column chromatography.
  • Advantages:

    • Mild reaction conditions.
    • High selectivity with minimal side products.
    • Scalable to gram quantities.
    • Environmentally benign solvent system.
Reaction Parameter Typical Value/Condition
Catalyst Iodine (I2), 30 mol%
Solvent Water (micellar or “on-water” conditions)
Temperature Room temperature to mild heating (~50 °C)
Reaction Time 4–12 hours
Product Purification Column chromatography (ethyl acetate/petroleum ether)

This method has been successfully applied to synthesize various 2-arylimidazo[1,2-a]pyrazines, including N-methyl and substituted phenyl derivatives analogous to the target compound.

Copper-Catalyzed Domino A3-Coupling Reaction

Another prominent method is the domino A3-coupling reaction involving 2-aminopyrazines, aromatic aldehydes, and alkynes catalyzed by copper sulfate and sodium ascorbate under mild heating.

  • Procedure Highlights:

    • Mix 1 mmol 2-aminopyrazine, 1 mmol aromatic aldehyde, 1.2 mmol alkyne, 10 mol% CuSO4·5H2O, and 20 mol% sodium ascorbate.
    • Stir at 50 °C for 6–16 hours.
    • Monitor by TLC.
    • Extract and purify as above.
  • Advantages:

    • One-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines.
    • Mild conditions with good yields.
    • Environmentally sustainable with low E-factor compared to conventional methods.
Reaction Parameter Typical Value/Condition
Catalyst CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)
Solvent Aqueous or mixed solvent system
Temperature 50 °C
Reaction Time 6–16 hours
Product Purification Column chromatography

This method is particularly useful for introducing diverse substituents at the 3-position of the imidazo[1,2-a]pyrazine ring, including the 3-(1-methylethyl)phenyl group present in the target compound.

Heterocyclization from Substituted Precursors

The core imidazo[1,2-a]pyrazine scaffold is often constructed by cyclization of N-methylated 2-aminopyrazine derivatives with substituted benzyl or aryl halides under basic or catalytic conditions. Subsequent amination at the 8-position can be achieved via nucleophilic substitution or reductive amination.

  • This approach allows for modular synthesis and late-stage functionalization.
  • Enables introduction of the N-methyl group and the 3-(1-methylethyl)phenyl substituent with high regioselectivity.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Advantages Typical Yield Range
Iodine-Promoted Cyclocondensation 2-Aminopyrazine + Aryl ketone + I2 (30 mol%) Water, RT to 50 °C, 4–12 h Green solvent, mild, scalable 70–90%
Copper-Catalyzed A3-Coupling 2-Aminopyrazine + Aldehyde + Alkyne + CuSO4 + Sodium ascorbate 50 °C, 6–16 h One-pot, mild, sustainable 65–88%
Heterocyclization from Precursors N-methyl-2-aminopyrazine + Aryl halide + Base or catalyst Varied, often reflux or mild heating Modular, regioselective 60–85%

Research Findings and Notes

  • The iodine-catalyzed aqueous method is notable for its environmental sustainability and has been demonstrated to produce imidazo[1,2-a]pyrazine derivatives with minimal byproducts, facilitating purification.
  • Copper-catalyzed domino reactions provide a versatile platform for structural diversification, including the introduction of bulky alkyl-substituted phenyl groups such as the 3-(1-methylethyl)phenyl substituent.
  • The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.
  • Both methods have been validated by spectroscopic characterization (NMR, HRMS) and are amenable to scale-up without loss of yield or purity.

Chemical Reactions Analysis

3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methyl group can be replaced with other substituents using appropriate reagents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have shown that imidazo[1,2-a]pyrazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural modifications in compounds like N-methyl-3-[3-(1-methylethyl)phenyl]- enhance their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation.
    • A case study demonstrated that certain derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms, highlighting their potential as chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that imidazo[1,2-a]pyrazines can inhibit bacterial growth and may serve as leads for the development of new antibiotics.
    • In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .
  • Inhibition of Kinases :
    • Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of various kinases involved in signaling pathways related to cancer and inflammation. For instance, they have shown promise in inhibiting Bruton's tyrosine kinase (Btk), which is crucial in B-cell receptor signaling .
    • This inhibition can lead to therapeutic applications in autoimmune diseases and lymphomas.
  • Structure-Activity Relationship (SAR) :
    • Research has focused on understanding how modifications to the imidazo[1,2-a]pyrazine structure affect its biological activity. For example, substituents at specific positions on the pyrazine ring can significantly enhance potency against targeted diseases .
    • A detailed SAR analysis indicated that variations in the N-methyl group and aromatic substitutions could lead to improved selectivity and reduced off-target effects.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cells via targeted pathways
Antimicrobial EfficacyBroad-spectrum activity against various bacterial strains
Kinase InhibitionEffective inhibition of Bruton's tyrosine kinase

Mechanism of Action

The mechanism of action of 3-(3-isopropylphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in disease progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential fully.

Comparison with Similar Compounds

Core Structural Variations

The imidazo[1,2-a]pyrazine scaffold is highly modifiable, with substituents dictating physicochemical and biological properties. Key derivatives include:

Compound Name Substituents (Positions) Key Features Biological Activity References
Target Compound N-methyl (8), 3-isopropylphenyl (3) Bulky isopropyl group enhances steric interactions; methyl improves metabolic stability. Potential kinase inhibition
Lanraplenib (INN) 6-aminopyrazin-2-yl (6), 4-oxetan-3-ylpiperazinyl (N-phenyl) Aminopyrazine enables hydrogen bonding; piperazinyl enhances solubility. Tyrosine kinase inhibitor
6-(2-Chlorophenyl)-N-(pyridin-2-ylethyl) 2-chlorophenyl (6), pyridin-2-ylethyl (8) Chlorine enhances lipophilicity; pyridinyl aids π-π stacking. SAMHD1 dNTPase inhibition
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl) 2-fluorophenyl (6), pyridin-3-ylmethyl (8) Fluorine improves electronegativity; pyridinylmethyl enhances bioavailability. Undisclosed (structural analogue)
3-Bromo-N,6-diphenyl Bromo (3), diphenyl (6, N) Bromo increases molecular weight and halogen bonding potential. No direct activity reported

Physicochemical Properties

  • Molecular Weight & Solubility :
    • The target compound (C₁₇H₂₀N₄, ~292.37 g/mol) has moderate solubility due to the hydrophobic isopropyl group.
    • Lanraplenib (C₂₄H₂₈N₁₀O, ~512.56 g/mol) incorporates hydrophilic piperazinyl and oxetane groups, improving aqueous solubility .
  • Electron Effects :
    • Electron-withdrawing groups (e.g., fluorine in ) enhance polarity, while bulky substituents (e.g., isopropyl in the target compound) may hinder membrane permeability.

Key Research Findings

Substituent Impact :

  • Bulky groups (e.g., isopropyl) improve target binding but may reduce solubility.
  • Heterocyclic amines (e.g., morpholinyl in ) enhance pharmacokinetics.

Synthetic Flexibility :

  • The imidazo[1,2-a]pyrazine core supports rapid diversification, enabling high-throughput drug discovery .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[3-(1-methylethyl)phenyl]- is a heterocyclic compound that belongs to the imidazopyrazine class. This compound exhibits a variety of biological activities, making it a significant focus in medicinal chemistry and drug development. Its structure consists of an imidazo[1,2-a]pyrazine core, which is known for its diverse pharmacological properties.

PropertyDetails
CAS No. 787590-84-5
Molecular Formula C16H18N4
Molecular Weight 266.34 g/mol
IUPAC Name N-methyl-3-(3-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
InChI Key CZLMUBOUIKRVTG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC(=C1)C2=CN=C3N2C=CN=C3NC

The biological activity of imidazo[1,2-a]pyrazin-8-amine derivatives is attributed to their ability to interact with various molecular targets. This compound may inhibit specific enzymes or proteins involved in disease pathways, thereby modulating their activity. For instance, studies have shown that certain derivatives exhibit affinity for adenosine receptors, which are crucial in various physiological processes.

Pharmacological Activities

Research indicates that imidazo[1,2-a]pyrazines possess a wide range of biological activities:

  • Anticancer : Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyrazines. They have been shown to inhibit tumor growth in various cancer cell lines.
  • Antibacterial : Some derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
  • Antiviral and Antifungal : The compound has also been explored for its antiviral and antifungal activities, showing promise in inhibiting viral replication and fungal growth.

Structure-Activity Relationship (SAR)

The effectiveness of imidazo[1,2-a]pyrazin derivatives can be influenced by their structural modifications. Research has indicated that variations in substituents on the pyrazine ring can enhance or diminish biological activity. For example:

  • The introduction of alkyl groups can improve lipophilicity and cellular uptake.
  • Modifications at the 8-position of the pyrazine ring have been linked to increased receptor affinity .

Study 1: Anticancer Activity

A recent study investigated the anticancer effects of various imidazo[1,2-a]pyrazin derivatives on human cancer cell lines. The results indicated that certain compounds led to significant apoptosis in cancer cells while sparing normal cells. The study concluded that these derivatives could serve as potential candidates for further development as anticancer agents .

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of imidazo[1,2-a]pyrazin derivatives against resistant bacterial strains. The findings revealed that several compounds exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This highlights the potential for these compounds in treating infections caused by resistant bacteria .

Q & A

Basic: What synthetic methodologies are established for preparing imidazo[1,2-a]pyrazin-8-amine derivatives?

Answer:
The primary synthetic routes include:

  • Iodine-catalyzed reactions : A one-pot, three-component reaction using aldehydes, aminopyrazines, and isocyanides in ethanol at room temperature (e.g., 4-nitrobenzaldehyde + 2-aminopyrazine + tert-butyl isocyanide) .
  • Multicomponent Groebke-Blackburn-Bienaymé (GBB) reactions : Pyrazine-2,3-diamine reacts with aldehydes and isocyanides under mild conditions to yield adenine-mimetic derivatives .
  • Oxidative cyclization : For derivatives with aryl substituents, oxidative conditions (e.g., K₂S₂O₈/I₂) promote intramolecular cyclization .

Advanced: How can computational chemistry optimize reaction pathways for imidazo[1,2-a]pyrazin-8-amine synthesis?

Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states, intermediates, and energetics. For example:

  • ICReDD’s workflow : Combines computational screening of reaction parameters (solvent, catalyst) with experimental validation to reduce trial-and-error cycles .
  • Virtual reaction simulations : Test substituent effects on regioselectivity and yield before lab work .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm), NH groups (δ 2.8–3.5 ppm), and alkyl substituents (e.g., tert-butyl at δ 0.97 ppm) .
    • ¹³C NMR : Confirms carbonyl (δ 165–175 ppm) and aromatic carbons (δ 120–150 ppm) .
  • ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How to address contradictions in spectroscopic data interpretation?

Answer:

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian or COMSOL simulations) .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to resolve overlapping signals .
  • X-ray crystallography : Resolve ambiguous substituent positions (e.g., para vs. ortho nitro groups) .

Basic: What structural features influence biological activity in imidazo[1,2-a]pyrazin-8-amine derivatives?

Answer:
Key determinants include:

  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance acetylcholinesterase inhibition .
  • Amine position : N-methylation at position 8 improves metabolic stability .
  • Heterocyclic core : Mimics adenine, enabling interactions with enzyme active sites .

Advanced: How to design derivatives with improved acetylcholinesterase (AChE) inhibition?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Introduce para-aminophenyl groups to enhance binding affinity (IC₅₀ reduction by 40% vs. nitro derivatives) .
    • Optimize logP values (2.5–3.5) for blood-brain barrier permeability via alkyl chain modifications .
  • Molecular docking : Screen derivatives against AChE crystal structures (PDB: 1ACJ) to prioritize synthesis .

Basic: What are the standard purity assessment protocols for these compounds?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
  • TLC : Monitor reaction progress using silica gel plates and UV visualization .

Advanced: What strategies mitigate byproduct formation during synthesis?

Answer:

  • Catalyst optimization : Replace iodine with milder catalysts (e.g., CuI) to suppress side reactions .
  • Temperature control : Maintain reactions at 25–40°C to avoid thermal decomposition .
  • Protecting groups : Use Boc-protected amines to prevent undesired cyclization .

Table 1: Representative Imidazo[1,2-a]pyrazin-8-amine Derivatives and Properties

Compound IDSubstituentsMelting Point (°C)Key NMR Shifts (¹H, δ ppm)Biological ActivityReference
10i 4-(Dimethylamino)phenyl210–2137.98 (dd, H-6), 7.90 (d, H-11)AChE inhibition (IC₅₀: 1.2 μM)
10j 4-Nitrophenyl, N-cyclohexyl154–1567.79 (dd, H-12), 2.83 (sbr, NH)Antioxidant (EC₅₀: 8.5 μM)
10k 4-Aminophenyl, N-cyclohexyl172–1757.56 (ddd, H-13), 0.97 (s, Me)Dual AChE/ROS inhibition

Advanced: How to integrate high-throughput screening (HTS) for biological evaluation?

Answer:

  • Microplate assays : Use 96-well plates with Ellman’s reagent for AChE inhibition (λ = 412 nm) .
  • Automated liquid handling : Dispense nanomolar compound concentrations to minimize reagent use .
  • Machine learning : Train models on HTS data to predict activity of unsynthesized derivatives .

Basic: What solvents and conditions are optimal for stability studies?

Answer:

  • Storage : -20°C in anhydrous DMSO (≤6 months stability) .
  • Avoid : Prolonged exposure to light or moisture to prevent hydrolysis of the imidazo ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.